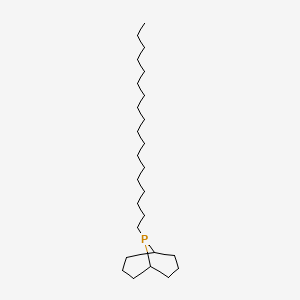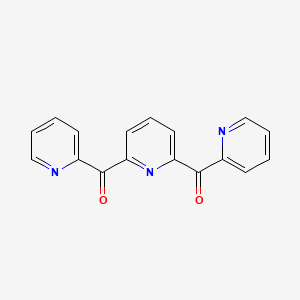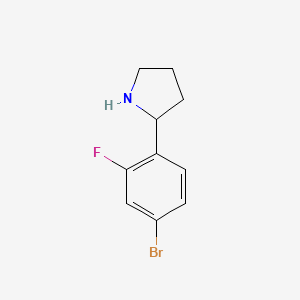
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid typically involves the reaction of hydroxylamine with a suitable ketone or aldehyde. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the oxime. For instance, the reaction of a ketone with hydroxylamine hydrochloride in the presence of sodium acetate can yield the desired oxime .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure maximum efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: Reduction of the oxime can yield corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitrile oxides, primary and secondary amines, and substituted oxime derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential use in drug development, particularly as an antidote for organophosphate poisoning.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the oxime group can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through nucleophilic attack on the phosphorylated enzyme, leading to the release of the organophosphate and restoration of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.
Obidoxime: Similar in structure and function to pralidoxime.
Methoxime: Used in similar applications but with different pharmacokinetic properties.
Uniqueness
Its ability to form stable oxime derivatives and participate in diverse chemical reactions makes it a valuable compound in both research and industrial contexts .
Eigenschaften
Molekularformel |
C7H16N2O4 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
acetic acid;(NE)-N-[3-(hydroxyamino)-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H12N2O2.C2H4O2/c1-4(6-8)5(2,3)7-9;1-2(3)4/h7-9H,1-3H3;1H3,(H,3,4)/b6-4+; |
InChI-Schlüssel |
ZYPDLTYCTRZVNP-CVDVRWGVSA-N |
Isomerische SMILES |
C/C(=N\O)/C(C)(C)NO.CC(=O)O |
Kanonische SMILES |
CC(=NO)C(C)(C)NO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)
![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)

![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)


![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)



![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)


